Atorvastatin is derived from fermentation products of fungi, specifically Aspergillus terreus, which produces mevastatin, an early statin. The compound has been chemically modified to enhance its potency and pharmacokinetic properties. Statins, including atorvastatin, are classified as HMG-CoA reductase inhibitors and are integral in treating conditions associated with high cholesterol levels, such as atherosclerosis and coronary heart disease .
The synthesis of atorvastatin has evolved over time, with several methods being developed to improve yield and efficiency. The most notable synthetic routes include:
These methods not only enhance the efficiency of atorvastatin production but also allow for the synthesis of various derivatives that may possess improved therapeutic profiles.
Atorvastatin's chemical structure is characterized by a lactone ring and a distinctive side chain that contributes to its biological activity. The molecular formula is CHFNO, with a molecular weight of 558.6 g/mol. The compound features several functional groups including:
The stereochemistry of atorvastatin is crucial for its biological activity, with specific configurations necessary for effective binding to the target enzyme .
Atorvastatin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of atorvastatin and its pharmacological activity.
Atorvastatin exerts its therapeutic effects primarily through inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This action results in:
The inhibition of this enzyme also leads to compensatory mechanisms that further reduce plasma cholesterol levels, making atorvastatin highly effective in managing dyslipidemia .
These properties are essential for formulation development and determining suitable delivery methods for atorvastatin .
Atorvastatin is primarily used in clinical settings for:
Atorvastatin possesses the molecular formula C33H35FN2O5 and a molecular weight of 558.64 g/mol. Its structure integrates two critical pharmacophores: an achiral pyrrole ring serving as a hydrophobic anchor, and a chiral 3,5-dihydroxyheptanoic acid side chain essential for binding to the HMG-CoA reductase enzyme's active site. The molecule contains two stereogenic centers at positions 3 and 5 of the heptanoic acid chain, both exhibiting R-configurations. This specific (3R,5R) stereochemistry is absolutely required for optimal pharmacological activity, as the diastereomeric forms demonstrate significantly reduced potency [2] [4] [9].
The complex substitution pattern on the pyrrole ring includes:
These bulky aromatic substituents contribute to atorvastatin's high lipophilicity, evidenced by a calculated logP value of approximately 6.36. This lipophilic character facilitates membrane penetration and hepatic targeting but presents formulation challenges due to poor aqueous solubility (0.1 mg/mL). The molecule exhibits polymorphism, with the calcium salt form (atorvastatin calcium) being the preferred commercial form due to improved stability and handling characteristics. In solid-state, atorvastatin calcium exists predominantly as trihydrate crystalline forms, with the amorphous formulation offering enhanced bioavailability [1] [4] [6].
Property | Value/Description |
---|---|
Empirical Formula | C33H35FN2O5 |
Molecular Weight | 558.64 g/mol |
Stereogenic Centers | C3 (R), C5 (R) |
logP (Lipophilicity) | 6.36 |
Aqueous Solubility | 0.1 mg/mL (pH 7) |
Ionization State | Weak acid (pKa = 4.5) |
Bioavailability | ~12% |
Plasma Protein Binding | ≥98% |
Dominant Metabolic Pathway | Hepatic CYP3A4 oxidation |
The synthetic journey of atorvastatin began in 1985 when Dr. Bruce Roth and his team at Warner-Lambert Parke-Davis successfully synthesized the molecule through innovative retrosynthetic design. The original discovery pathway employed a Paal-Knorr pyrrole synthesis, which involved the condensation of a 1,4-dicarbonyl compound (2-(4-fluorophenyl)-1-[2-oxo-2-(phenylamino)ethyl]-4-methylpentane-1,3-dione) with 4-aminobenzoic acid derivatives. This linear approach required six synthetic steps excluding precursor preparation, presenting significant manufacturing challenges for large-scale production due to intermediate instability and moderate yields [6] [10].
The patent landscape surrounding atorvastatin reflects strategic intellectual property management. Warner-Lambert secured the foundational composition of matter patent (US4681893A) in 1987, claiming the compound structure and pharmaceutical formulations. This patent underwent extensive litigation during the 1990s, particularly regarding claims of enantiomeric purity. Following Pfizer's acquisition of Warner-Lambert in 2000 for $90 billion—primarily motivated by atorvastatin's commercial potential—the patent portfolio transferred to Pfizer. The core patent expired in major markets between 2010-2012, prompting Pfizer to develop secondary patents covering crystalline forms (USRE44034E), improved solubilized formulations (US7144920B2), and combination therapies (e.g., with amlodipine in Caduet®) to extend market exclusivity [1] [10].
Modern synthesis has evolved toward convergent strategies employing multicomponent reactions (MCRs). A breakthrough approach utilizing an Ugi four-component reaction (U-4CR) significantly streamlined production:
This innovative route reduced the step count from 7-10 steps in conventional syntheses to only four steps, significantly improving atom economy and reducing waste generation. The approach exemplifies how green chemistry principles can revolutionize production of complex pharmaceuticals [6].
Synthetic Methodology | Reported Steps | Key Advantages | Limitations |
---|---|---|---|
Original Paal-Knorr | 6-10 | High stereochemical control | Low yields, complex purification |
Stetter/Paal-Knorr | 4 | NHC-catalyzed tandem reaction | Requires specialized catalysts |
Hantzsch Pyrrole | 5 | Single-pot pyrrole formation | Produces lactone intermediate |
Münchnone Cycloaddition | 7 | Regioselective pyrrole formation | Lengthy precursor synthesis |
Ugi-Based MCR (Modern) | 4 | Convergent, high atom economy, scalability | Requires careful isocyanide selection |
Atorvastatin belongs to the selective, competitive inhibitor subclass of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly designated as statins. It shares this classification with naturally-derived agents (lovastatin, pravastatin, simvastatin) and other synthetic compounds (fluvastatin, rosuvastatin, pitavastatin). Atorvastatin distinguishes itself pharmacologically through its fully synthetic origin, superior bioavailability, and exceptional potency—achieving 36-53% LDL-C reduction at starting doses (10-20 mg) and >50% reduction at high doses (40-80 mg) [4] [5] [7].
The pharmacological profile reveals three differentiating characteristics:
Within the statin classification, potency stratification positions atorvastatin as a high-intensity agent alongside rosuvastatin, distinct from moderate-intensity (simvastatin, pravastatin) and low-intensity (fluvastatin, lovastatin) alternatives. Its mechanism extends beyond competitive HMG-CoA reductase inhibition to include:
Table 3: Classification of Selected HMG-CoA Reductase Inhibitors
Statin | Origin | Potency Category | Bioactivation Required | logP | Approximate LDL Reduction |
---|---|---|---|---|---|
Atorvastatin | Synthetic | High-intensity | No (active drug) | 6.36 | 36-53% (10-20mg) |
Rosuvastatin | Synthetic | High-intensity | No | 0.13 | 45-63% (10-20mg) |
Simvastatin | Semi-synthetic | Moderate-intensity | Yes (hepatic) | 4.68 | 25-38% (20-40mg) |
Pravastatin | Fungal-derived | Moderate-intensity | No | -0.84 | 22-32% (20-40mg) |
Lovastatin | Fungal-derived | Low-intensity | Yes | 4.30 | 21-27% (40mg) |
Fluvastatin | Synthetic | Low-intensity | No | 3.24 | 17-23% (40mg) |
Table 4: Atorvastatin and Related Compounds Mentioned
Compound Name | Chemical Structure | Relationship to Atorvastatin |
---|---|---|
Atorvastatin Calcium | (C33H34FN2O5)2Ca·3H2O | Commercial salt form with improved stability |
Mevalonate | C6H12O5 | Natural HMG-CoA reductase product |
3,5-Dihydroxypentanoyl Side Chain | C5H10O4 | Pharmacophore mimicking HMG-CoA |
ent-Atorvastatin | C33H35FN2O5 | Stereoisomer with (3S,5S) configuration |
Münchnone Intermediate | C21H18FNO3 | Key intermediate in novel synthetic routes |
Ugi Adduct Precursor | C25H28FN3O4 | Multicomponent reaction intermediate |
HMG-CoA | C27H44N7O20P3S | Natural enzyme substrate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7